REACTION_CXSMILES
|
CC(C)=CCC1C(O)=CC2OC3C=C(O)C(O)=C(CC=C(C)C)C=3C(=O)C=2C=1O.[CH3:30][C:31]([CH3:60])=[CH:32][CH2:33][C:34]1[C:39]([OH:40])=[C:38]2[C:41]([C:43]3[C:48]([CH2:49][CH:50]=[C:51]([CH3:53])[CH3:52])=[C:47]([O:54][CH3:55])[C:46]([OH:56])=[CH:45][C:44]=3[O:57][C:37]2=[CH:36][C:35]=1[O:58]C)=[O:42].[C-]#N.[Na+].Cl>CS(C)=O>[CH3:30][C:31]([CH3:60])=[CH:32][CH2:33][C:34]1[C:39]([OH:40])=[C:38]2[C:41]([C:43]3[C:44]([O:57][C:37]2=[CH:36][C:35]=1[OH:58])=[CH:45][C:46]([OH:56])=[C:47]([O:54][CH3:55])[C:48]=3[CH2:49][CH:50]=[C:51]([CH3:53])[CH3:52])=[O:42] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC=1C(=CC2=C(C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)O)O)O2)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 190-200° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (5×50 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layer was washed with aqueous potassium permanganate (10%), water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
treated with few drops of triethyl amine
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel column
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)OC)CC=C(C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |